molecular formula C13H15BrN2O3S2 B10965562 1-[(5-Bromothiophen-2-yl)sulfonyl]-4-(furan-2-ylmethyl)piperazine

1-[(5-Bromothiophen-2-yl)sulfonyl]-4-(furan-2-ylmethyl)piperazine

Cat. No.: B10965562
M. Wt: 391.3 g/mol
InChI Key: SFAUGWZPSAZJQN-UHFFFAOYSA-N
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Description

1-[(5-BROMO-2-THIENYL)SULFONYL]-4-(2-FURYLMETHYL)PIPERAZINE is a complex organic compound with the molecular formula C13H15BrN2O3S2 It is characterized by the presence of a brominated thiophene ring, a sulfonyl group, and a furylmethyl-substituted piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-BROMO-2-THIENYL)SULFONYL]-4-(2-FURYLMETHYL)PIPERAZINE typically involves multiple steps, starting with the bromination of thiophene to introduce the bromine atom at the 5-position. This is followed by the sulfonylation of the brominated thiophene to form the sulfonyl derivative. The final step involves the coupling of the sulfonylated thiophene with 4-(2-furylmethyl)piperazine under appropriate reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[(5-BROMO-2-THIENYL)SULFONYL]-4-(2-FURYLMETHYL)PIPERAZINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify specific functional groups.

    Substitution: The bromine atom in the thiophene ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

1-[(5-BROMO-2-THIENYL)SULFONYL]-4-(2-FURYLMETHYL)PIPERAZINE has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[(5-BROMO-2-THIENYL)SULFONYL]-4-(2-FURYLMETHYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. The brominated thiophene and sulfonyl groups are believed to play a key role in its biological activity by interacting with enzymes or receptors. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may inhibit certain enzymes or disrupt cellular processes.

Comparison with Similar Compounds

1-[(5-BROMO-2-THIENYL)SULFONYL]-4-(2-FURYLMETHYL)PIPERAZINE can be compared with other similar compounds, such as:

    1-[(5-BROMO-2-THIENYL)SULFONYL]PIPERAZINE: Lacks the furylmethyl group, which may affect its chemical and biological properties.

    1-[(5-BROMO-2-THIENYL)CARBONYL]PIPERAZINE:

    1-[(5-METHYL-2-THIENYL)SULFONYL]PIPERAZINE: The presence of a methyl group instead of a bromine atom can influence its chemical behavior and biological activity.

Properties

Molecular Formula

C13H15BrN2O3S2

Molecular Weight

391.3 g/mol

IUPAC Name

1-(5-bromothiophen-2-yl)sulfonyl-4-(furan-2-ylmethyl)piperazine

InChI

InChI=1S/C13H15BrN2O3S2/c14-12-3-4-13(20-12)21(17,18)16-7-5-15(6-8-16)10-11-2-1-9-19-11/h1-4,9H,5-8,10H2

InChI Key

SFAUGWZPSAZJQN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CO2)S(=O)(=O)C3=CC=C(S3)Br

Origin of Product

United States

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